molecular formula C11H27NO5P2S2 B14717823 Phosphorodithioic acid, O,O-dimethyl S-(O',O'-diisopropyl-N-methylphosphoramido)ethyl ester CAS No. 21998-73-2

Phosphorodithioic acid, O,O-dimethyl S-(O',O'-diisopropyl-N-methylphosphoramido)ethyl ester

Cat. No.: B14717823
CAS No.: 21998-73-2
M. Wt: 379.4 g/mol
InChI Key: XORKDXPRPPOFPV-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester is an organophosphorus compound. This compound is known for its unique chemical structure, which includes both phosphorodithioate and phosphoramido functionalities. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester typically involves the reaction of phosphorodithioic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various phosphorothioates, phosphorodithioates, and substituted phosphoramido derivatives. These products are often used as intermediates in the synthesis of more complex organophosphorus compounds .

Scientific Research Applications

Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides, lubricants, and flame retardants.

Mechanism of Action

The mechanism of action of phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of acetylcholinesterase and other critical enzymes in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropyl-N-methylphosphoramido)ethyl ester is unique due to its dual functional groups, which provide it with distinct reactivity and biological activities.

Properties

CAS No.

21998-73-2

Molecular Formula

C11H27NO5P2S2

Molecular Weight

379.4 g/mol

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-N-di(propan-2-yloxy)phosphoryl-N-methylethanamine

InChI

InChI=1S/C11H27NO5P2S2/c1-10(2)16-18(13,17-11(3)4)12(5)8-9-21-19(20,14-6)15-7/h10-11H,8-9H2,1-7H3

InChI Key

XORKDXPRPPOFPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(N(C)CCSP(=S)(OC)OC)OC(C)C

Origin of Product

United States

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